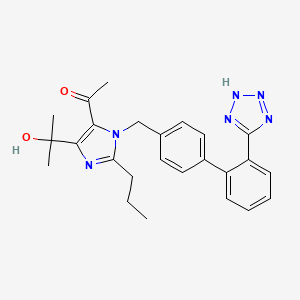

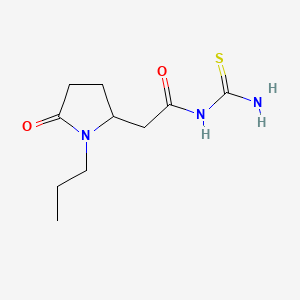

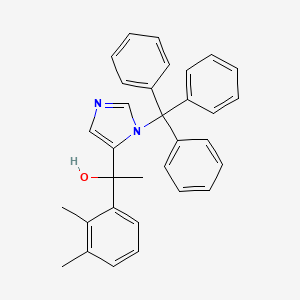

![molecular formula C16H17N3O2 B565641 (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester CAS No. 1029691-23-3](/img/structure/B565641.png)

(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester

Vue d'ensemble

Description

“(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” is an ester of carbamic acid . Esters are organic compounds derived from carboxylic acids where the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . In this case, the alkyl group is an isopropyl group .

Molecular Structure Analysis

Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, the R group is the “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)” part and the R’ group is the “Isopropyl” part .Chemical Reactions Analysis

Esters, including “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the reverse of esterification . Under acidic or basic conditions, esters can be hydrolyzed to yield a carboxylic acid and an alcohol . Esters can also react with Grignard reagents to form tertiary alcohols .Applications De Recherche Scientifique

Antibacterial, Antifungal, and Antimycobacterial Compounds

Research on cyanobacterial compounds, including those with complex structures similar to the queried compound, has identified a variety of molecules with significant antimicrobial activities. These compounds span several chemical classes, including alkaloids, aromatic compounds, and polyketides, demonstrating diverse mechanisms of action against multidrug-resistant bacteria, fungi, and mycobacteria. Such research suggests that structurally complex molecules, potentially including "(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester," could be valuable sources of new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).

Carbazoles and Related Heterocycles in Medicinal Chemistry

The structure of the compound shares similarities with carbazole and indole derivatives, which are important scaffolds in medicinal chemistry. Such molecules have been extensively studied for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. Recent advances in synthesizing carbazoles from indoles highlight the importance of transition-metal catalyzed C-H functionalization and other innovative approaches to accessing structurally diverse and biologically active carbazoles (Aggarwal, Sushmita, & Verma, 2019).

Potential Toxicological Considerations

While the original query requested exclusion of information related to drug side effects, it is worth noting the broader context of chemical safety evaluation. Studies on structurally complex molecules, including esters of carbamic acid, often explore their metabolic pathways and potential toxicities to ensure safety in potential therapeutic applications. For example, research into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) reflects the importance of understanding the metabolism and toxicological profiles of ester compounds, which might also be relevant to evaluating the safety of new chemical entities (Gao, Li, Huang, & Yu, 2019).

Mécanisme D'action

Safety and Hazards

While specific safety data for “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” was not found, general safety measures for handling esters include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Esters, including “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, have wide occurrences in nature and important commercial uses . They are used in a variety of industries, including the food and beverage industry, the perfume industry, and the pharmaceutical industry. Future research could focus on developing new synthesis methods, exploring new applications, and improving our understanding of their physical and chemical properties.

Propriétés

IUPAC Name |

propan-2-yl N-[(2S)-7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-9(2)21-16(20)18-11-6-13-12-5-10(8-17)3-4-14(12)19-15(13)7-11/h3-5,9,11,19H,6-7H2,1-2H3,(H,18,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVMCWNVJBLADG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

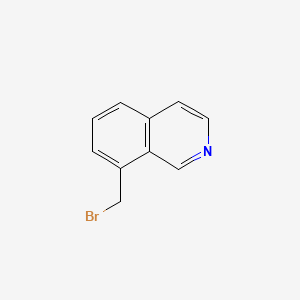

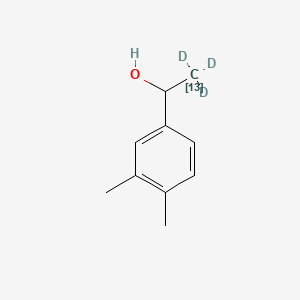

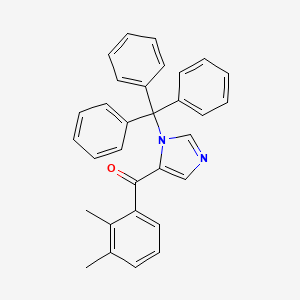

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)